molecular formula C9H10ClN3S B15276353 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine

4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine

Cat. No.: B15276353
M. Wt: 227.71 g/mol
InChI Key: XTMRRFJRYAVJQD-UHFFFAOYSA-N
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Description

4-Chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine is a pyrazole derivative featuring a chlorine atom at the 4-position and a 2-(thiophen-3-yl)ethyl substituent at the 1-position.

Key structural attributes:

  • Molecular formula: Likely C₉H₁₀ClN₃S (inferred from analogs).
  • Functional groups: Chloropyrazole core, thiophene-ethyl side chain, primary amine.

Properties

Molecular Formula

C9H10ClN3S

Molecular Weight

227.71 g/mol

IUPAC Name

4-chloro-1-(2-thiophen-3-ylethyl)pyrazol-3-amine

InChI

InChI=1S/C9H10ClN3S/c10-8-5-13(12-9(8)11)3-1-7-2-4-14-6-7/h2,4-6H,1,3H2,(H2,11,12)

InChI Key

XTMRRFJRYAVJQD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC=C1CCN2C=C(C(=N2)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the thiophene moiety: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

    Chlorination: The final step involves the chlorination of the pyrazole ring, which can be accomplished using reagents like thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Reactivity Analysis

The compound’s reactivity stems from its heterocyclic structure and substituents:

a. Nucleophilic Aromatic Substitution
The chlorine atom at position 4 of the pyrazole ring is a leaving group, enabling nucleophilic substitution. This is common in chlorinated heterocycles, where electron-withdrawing groups activate the ring .

b. Electrophilic Aromatic Substitution
The thiophene ring (position 3) may undergo electrophilic substitution due to its aromaticity. Electron-donating groups on thiophene can direct substitution to specific positions, though steric hindrance from the ethyl chain may influence reactivity.

c. Amine Reactivity
The primary amine (-NH₂) at position 3 is highly reactive, participating in:

  • Alkylation/Acylation : Formation of amides or secondary amines via reaction with alkyl halides or acylating agents.

  • Cyclization : Potential formation of fused rings if the molecule has proximal functional groups .

Substitution Reactions

  • Chloride Replacement : Reaction with nucleophiles (e.g., hydroxide, amines) under basic conditions would replace the chlorine atom. For example, analogous pyrazoles undergo substitution to form ethers or sulfides .

  • Thiophene Functionalization : Electrophiles (e.g., nitration agents) could target the thiophene ring, though regiochemistry may depend on substituent effects.

Functional Group Transformations

  • Amination : The amine group could undergo oxidation to nitro derivatives or reduction to imine intermediates.

  • Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki, Heck) may introduce new substituents via the thiophene or pyrazole rings .

Impact of Structural Features

  • Steric Effects : The ethyl chain between the pyrazole and thiophene may hinder certain reactions, requiring harsher conditions for substitution or coupling.

  • Electronic Effects : The electron-rich pyrazole ring (due to nitrogen atoms) and electron-withdrawing chlorine atom influence reactivity. For example, the chlorine may activate the ring for nucleophilic attack but deactivate it for electrophilic substitution .

Challenges and Considerations

  • Selectivity : Competing reactivity between the pyrazole, thiophene, and amine groups may require protective/deprotective strategies.

  • Stability : The compound’s stability under reaction conditions (e.g., heat, acidic/basic environments) must be validated experimentally.

Scientific Research Applications

4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Material Science: The compound can be utilized in the synthesis of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

    Biological Studies: It can serve as a probe to study the biological pathways and molecular targets involved in various diseases.

Mechanism of Action

The mechanism of action of 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The thiophene ring can interact with biological targets through π-π stacking, hydrogen bonding, and hydrophobic interactions, while the pyrazole ring can form coordination bonds with metal ions in enzyme active sites.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The following table compares the target compound with structurally related pyrazol-3-amine derivatives, highlighting substituent effects on molecular weight, purity, and physical properties:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Purity Melting Point (°C) Key References
Target Compound 2-(Thiophen-3-yl)ethyl C₉H₁₀ClN₃S ~243.7* N/A N/A (analog data)
4-Chloro-1-(3,4-dichlorobenzyl)-1H-pyrazol-3-amine 3,4-Dichlorobenzyl C₁₀H₈Cl₃N₃ 284.55 95% N/A
4-Chloro-1-[(2-fluorophenyl)methyl]-1H-pyrazol-3-amine 2-Fluorobenzyl C₁₀H₉ClFN₃ 225.65 95% N/A
4-Bromo-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine Bromine (vs. Cl), same side chain C₉H₁₀BrN₃S 289.6 N/A N/A
4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine Pyrazole-methyl C₉H₁₂ClN₅ 225.68 N/A N/A
2-[4-Chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethan-1-amine Trifluoromethyl C₆H₇ClF₃N₃ 229.59 N/A N/A

*Estimated based on bromo analog ().

Key Observations :

  • Aromatic Substituents : Thiophene-ethyl groups introduce sulfur-mediated interactions, while fluorobenzyl derivatives enhance polarity and metabolic stability .
  • Heterocyclic Chains : Pyrazole-methyl substituents (e.g., in ) may increase rigidity compared to flexible thiophene-ethyl chains.

Biological Activity

4-Chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine (CAS No. 1342153-61-0) is a pyrazole derivative that has garnered attention for its diverse biological activities. This compound, characterized by its unique molecular structure (C₉H₁₀ClN₃S), has shown potential in various pharmacological applications, including antimicrobial, anti-inflammatory, and anticancer properties.

The chemical structure of 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine can be represented as follows:

PropertyValue
Molecular FormulaC₉H₁₀ClN₃S
Molecular Weight227.71 g/mol
CAS Number1342153-61-0

Antimicrobial Activity

Recent studies have highlighted the antimicrobial efficacy of pyrazole derivatives, including 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine. In vitro evaluations have demonstrated significant activity against various pathogens. For instance, a study reported minimum inhibitory concentrations (MIC) ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has also been investigated. Pyrazole derivatives are known to inhibit pro-inflammatory pathways, with several studies showing that compounds containing pyrazole moieties can significantly reduce inflammation markers in cell models. For example, specific derivatives have been shown to inhibit NF-kB/AP-1 reporter activity, suggesting their role in modulating inflammatory responses .

Anticancer Activity

The anticancer properties of 4-chloro-1-[2-(thiophen-3-yl)ethyl]-1H-pyrazol-3-amine are supported by evidence from various studies indicating its ability to induce apoptosis in cancer cells. The pyrazole scaffold is recognized for its effectiveness against multiple cancer cell lines, including lung (A549), colon (HT29), and liver (SMMC-7721) cancer cells . The mechanisms involve the modulation of apoptotic pathways and the inhibition of tumor growth.

Case Study 1: Antimicrobial Evaluation

In a comprehensive study on novel pyrazole derivatives, the compound was tested alongside others for its antimicrobial properties. The results indicated that it exhibited significant bactericidal activity against both Gram-positive and Gram-negative bacteria, confirming its potential as a lead compound for developing new antimicrobial agents .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory activity of various pyrazole derivatives, including our compound of interest. The study found that it effectively reduced inflammation in LPS-induced models by inhibiting key inflammatory cytokines, which could lead to therapeutic applications in treating inflammatory diseases .

Research Findings Summary

Study FocusKey FindingsReference
Antimicrobial ActivityMIC values of 0.22 - 0.25 μg/mL against pathogens
Anti-inflammatoryInhibition of NF-kB/AP-1 reporter activity
Anticancer ActivityInduction of apoptosis in multiple cancer cell lines

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